N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a thiazolo[4,5-d]pyrimidine core substituted with a thioxo group, a phenyl ring, and a 3-chloro-4-methoxyphenyl acetamide moiety. Its synthesis presumably involves multi-step reactions, possibly analogous to methods described for related compounds (e.g., reflux with K₂CO₃ and CS₂) .
Properties
CAS No. |
1021215-65-5 |
|---|---|
Molecular Formula |
C20H15ClN4O3S3 |
Molecular Weight |
491 |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H15ClN4O3S3/c1-28-14-8-7-11(9-13(14)21)22-15(26)10-30-19-23-17-16(18(27)24-19)31-20(29)25(17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
CSUMWGCKKHZJQO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo[4,5-d]pyrimidine core which is known for its diverse biological activities. The structural formula can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H16ClN3O3S2 |
| Molecular Weight | 456.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | OWWRQNGKUGGUIG-UHFFFAOYSA-N |
Anticancer Properties
Research has indicated that compounds containing the thiazolo[4,5-d]pyrimidine structure exhibit antitumor activity . For instance, derivatives have shown efficacy against various cancer cell lines including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and SW620 (colorectal cancer) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has demonstrated potential antimicrobial properties , making it a candidate for further investigation in treating infections. Its interaction with microbial enzymes could disrupt their function, leading to cell death .
Enzyme Inhibition
N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo...) has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been reported to inhibit α-amylase and urease activities significantly . This suggests potential applications in managing diabetes and other metabolic disorders.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, modulating their activity.
- Enzyme Interaction : By inhibiting enzymes critical for cancer cell survival or microbial growth, the compound can exert its therapeutic effects.
- Gene Expression Modulation : The thiazolo[4,5-d]pyrimidine core may influence gene expression through interactions with nucleic acids .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of similar compounds:
- Da Silva et al. (2020) evaluated thiazolidinone derivatives and found significant anticancer activity against glioblastoma cells .
- A study on enzyme inhibitors showed that derivatives of thiazolidinones had potent inhibitory effects on α-amylase and urease compared to reference drugs .
- The synthesis and evaluation of N-(3-chloro-4-methoxyphenyl)-2-thioacetamides revealed promising results in terms of cytotoxicity against various cancer cell lines .
Comparison with Similar Compounds
Hypothetical Structure-Activity Relationships (SAR)
- thieno or triazole cores.
- 3-Chloro-4-Methoxyphenyl Group : The chloro group may increase electrophilicity for covalent binding, while methoxy improves solubility via hydrogen bonding.
- Thioxo Group : Could mediate metal coordination or disulfide bond formation in biological targets.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization of the thiazolo[4,5-d]pyrimidin core, thioether formation, and amide coupling. Key steps:
- Cyclization : Use of thiourea derivatives and α,β-unsaturated carbonyl compounds under reflux in aprotic solvents (e.g., DMF) to form the thioxo-thiazolopyrimidine core .
- Thioether linkage : Reaction of thiol intermediates with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) at controlled temperatures (60–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the final compound (>95% purity) .
Optimization requires monitoring via TLC/HPLC and adjusting reaction time, solvent polarity, and stoichiometry to suppress side products like disulfide byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR identifies substituents (e.g., 3-chloro-4-methoxyphenyl protons at δ 7.2–7.4 ppm) and confirms thioether linkages .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~550) and detects fragmentation patterns .
- FT-IR : Confirms carbonyl (C=O at ~1700 cm⁻¹) and thioamide (C=S at ~1250 cm⁻¹) functional groups .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with structural homology to the thiazolopyrimidine core (e.g., tyrosine kinases, dihydrofolate reductase) .
- In vitro Assays : Use fluorescence-based enzymatic inhibition assays (IC50 determination) or cell viability assays (MTT) against cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls to validate specificity .
Advanced Research Questions
Q. How can contradictions in spectroscopic or bioactivity data be resolved?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/HRMS with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry .
- Dose-Response Replication : Repeat bioassays with staggered concentrations and independent cell lines to rule out assay-specific artifacts .
- Computational Validation : Perform DFT calculations to predict NMR shifts or molecular docking to explain unexpected binding affinities .
Q. What strategies enhance the compound's stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. The thioether and thioxo groups may hydrolyze at extreme pH .
- Serum Stability : Assess half-life in fetal bovine serum (FBS) to identify susceptibility to esterases/proteases .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluoro substituents) to stabilize the thiazolopyrimidine core against oxidative degradation .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with variations in the 3-chloro-4-methoxyphenyl group (e.g., replacing Cl with F, adjusting methoxy positioning) .
- Bioisosteric Replacement : Swap the thioxo group with carbonyl or sulfonyl groups to assess impact on target binding .
- Pharmacophore Mapping : Use QSAR models to correlate substituent electronegativity/logP with bioactivity .
Q. What computational tools are suitable for predicting metabolic pathways?
- Methodological Answer :
- In silico Tools : SwissADME or MetaCore to predict cytochrome P450-mediated oxidation (e.g., demethylation of the 4-methoxy group) .
- Molecular Dynamics (MD) : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify vulnerable sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
